REACTION_CXSMILES
|
[CH3:1][C@@H:2]([NH:6][C@H:7]([C:15]([OH:17])=[O:16])[CH2:8][CH2:9][CH2:10][N:11]=C(N)N)[C:3]([OH:5])=[O:4]>[OH-].[Na+]>[NH2:11][CH2:10][CH2:9][CH2:8][CH:7]([NH:6][CH:2]([C:3]([OH:5])=[O:4])[CH3:1])[C:15]([OH:17])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C[C@H](C(=O)O)N[C@@H](CCCN=C(N)N)C(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to remove the ammonia
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
WASH
|
Details
|
The column was washed with water
|
Type
|
CUSTOM
|
Details
|
after removal of ammonia
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 100 ml of water
|
Type
|
ADDITION
|
Details
|
After the addition of 5 volumes of ethanol
|
Type
|
FILTRATION
|
Details
|
A white solid was collected by filtration in an amount of 11.1 g
|
Reaction Time |
36 (± 12) h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCC(C(=O)O)NC(C)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |